molecular formula C15H15F3O3 B1323824 trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-75-5

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323824
M. Wt: 300.27 g/mol
InChI Key: UGFUCGXBLWHIFS-CMPLNLGQSA-N
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Description

“trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-75-5 and a molecular weight of 300.28 . The compound is not chirally pure as it contains a mixture of enantiomers .


Molecular Structure Analysis

The IUPAC name of the compound is (1R,2S)-2-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclopentanecarboxylic acid . The InChI code is 1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1 .

Scientific Research Applications

Chromatographic Separation

  • A study by Péter and Fülöp (1995) developed a high-performance liquid chromatographic method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which is relevant for compounds like trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).

Photochemical Reactions

  • Tokuda, Watanabe, and Itoh (1978) investigated the photochemical reactions of certain cycloalkanones, providing insights into the behavior of structurally similar compounds (Tokuda, Watanabe, & Itoh, 1978).

Chemical Synthesis

  • Vogel, Troxler, and Lindenmann (1969) explored the synthesis of benzazepines and their rearrangement into other chemical structures, which could inform the manipulation of the trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid molecule (Vogel, Troxler, & Lindenmann, 1969).

Stereochemistry

  • Krief et al. (1996) focused on stereoselective syntheses involving intramolecular carbolithiation of olefins, which can be crucial for understanding the stereochemistry of compounds like trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (Krief et al., 1996).

Catalytic Hydrogenation

  • Mitsui, Senda, and Saito (1966) studied the stereoselectivity of catalysts in hydrogenation, which could be relevant to the hydrogenation process of similar compounds (Mitsui, Senda, & Saito, 1966).

Conformational Analysis

  • Casanovas et al. (2008) used DFT calculations to investigate the conformational preferences of a constrained analogue of phenylalanine, which provides insight into the conformational behavior of cyclopentane-based compounds (Casanovas et al., 2008).

Enantiomer Preparation

  • Szakonyi et al. (1998) prepared enantiomers of cycloalkane-fused dihydropyrimidin-4-one, demonstrating methods that could be applied to similar cyclopentane-based structures (Szakonyi et al., 1998).

properties

IUPAC Name

(1R,2S)-2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)11-6-4-9(5-7-11)13(19)8-10-2-1-3-12(10)14(20)21/h4-7,10,12H,1-3,8H2,(H,20,21)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFUCGXBLWHIFS-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

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